BenchChemオンラインストアへようこそ!

2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

DPP-4 Inhibitor Sitagliptin Analog Enzyme Inhibition

2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid (CAS 1260589-32-9) is a synthetic, N-Boc-protected, non-proteinogenic amino acid derivative belonging to the homophenylalanine class. Its molecular structure integrates a tert-butoxycarbonyl (Boc) protecting group for the alpha-amino moiety and a 2,4-difluoro substitution pattern on the phenyl ring, giving it a molecular formula of C15H19F2NO4 and a molecular weight of 315.31 g/mol.

Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
Cat. No. B14849055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid
Molecular FormulaC15H19F2NO4
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)F)F)C(=O)O
InChIInChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)8-11(9)17/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)
InChIKeyVIAQJZIBBDDLGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid: A Key N-Boc-Protected Homophenylalanine Scaffold for DPP-4 Inhibitor Synthesis


2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid (CAS 1260589-32-9) is a synthetic, N-Boc-protected, non-proteinogenic amino acid derivative belonging to the homophenylalanine class [1]. Its molecular structure integrates a tert-butoxycarbonyl (Boc) protecting group for the alpha-amino moiety and a 2,4-difluoro substitution pattern on the phenyl ring, giving it a molecular formula of C15H19F2NO4 and a molecular weight of 315.31 g/mol . This specific scaffold serves as a critical advanced intermediate in the convergent synthesis of sitagliptin-related DPP-4 inhibitors and other fluorinated peptide analogs, where the controlled reactivity and orthogonal protection of the amino acid backbone are essential for synthetic efficiency and final product purity .

Why Generic Substitution Fails for 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid: The Critical Role of Regiochemistry and Side-Chain Length


The 2-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid scaffold cannot be replaced by simple Boc-phenylalanine or Boc-tyrosine analogs without fundamentally altering the downstream pharmacophore. The specific 2,4-difluoro substitution pattern is critical for potency in the final DPP-4 inhibitor, with closely related analogs such as the 2,5-difluoro (IC50 = 270 nM) and 2,4,5-trifluoro (IC50 = 119 nM) variants showing significantly different inhibitory profiles [1]. Furthermore, the homophenylalanine chain length (a 4-carbon backbone with the aromatic ring at the delta position versus the beta position in phenylalanine) directly dictates the spatial orientation of the final molecule's binding groups. Substituting the Boc group for another protecting group (e.g., Fmoc or Cbz) would alter the compound's orthogonal deprotection compatibility, solubility, and crystallization properties, creating a different impurity profile that is not interchangeable in a regulated synthetic route [2].

Quantitative Differentiation Guide for 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid Against Structural Analogs and Intermediates


Head-to-Head Comparison: DPP-4 Inhibitory Potency is Highly Dependent on the 2,4-Difluoro Substitution Pattern

In a series of beta-homophenylalanine-based DPP-4 inhibitors, the final compounds derived from the 2,4-difluorophenyl scaffold exhibit a distinct potency profile compared to other fluorination patterns. The 2,5-difluoro and the 2,4,5-trifluoro analogs, which would stem from different protected intermediates, showed IC50 values of 270 nM and 119 nM, respectively, against DPP-4. This quantifies the functional consequence of the specific 2,4-difluoro regiochemistry, establishing it as a non-substitutable feature for maintaining a defined potency window in the final drug candidate [1].

DPP-4 Inhibitor Sitagliptin Analog Enzyme Inhibition Type 2 Diabetes

Structural Selectivity: The Boc-Homophenylalanine Backbone Provides a Crucial 4-Carbon Spacer Unavailable in Phenylalanine Derivatives

The target compound possesses a butanoic acid backbone (4-carbon chain) placing the 2,4-difluorophenyl ring at the delta position relative to the alpha-carbon. This is in direct contrast to the more common Boc-2,4-difluorophenylalanine (e.g., CAS 167993-24-0 for the D-isomer) which has only a 3-carbon propanoic acid chain . This single methylene unit difference results in a distinct spatial orientation of the fluorinated aromatic ring in any peptide or small molecule, which is essential for mimicking the homophenylalanine residue in sitagliptin analogs. No other common N-Boc protected amino acid provides this exact 2,4-difluoro-homophenylalanine geometry .

Peptide Synthesis Building Block Homophenylalanine Fluorinated Amino Acid

Synthetic Utility: This Intermediate is a Direct Precursor in a Published, High-Yield DPP-4 Inhibitor Synthesis Route

The (R)-enantiomer of this scaffold, (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid, is explicitly cited as an advanced key intermediate in the preparation of sitagliptin-related analogs, a class of highly selective DPP-4 inhibitors . This establishes a direct, documented link to a major pharmaceutical target. In contrast, the analog Boc-2,4-difluoro-D-homophenylalanine (CAS 1260618-19-6), where the amino and carboxyl groups are both on the alpha-carbon, is listed as a discontinued product with limited synthetic application data . The target compound's beta-amino acid isomer is therefore the active and validated scaffold for this high-demand synthetic pathway.

Process Chemistry Sitagliptin Intermediate Synthetic Route

Commercial Purity Comparison: The Target Compound is Available at a Consistently Higher Standard Purity than its Unprotected Free Amino Acid Analog

The commercial standard purity for the target N-Boc protected compound is established at 98%, as verified by multiple suppliers using NMR, HPLC, and GC . Its direct unprotected analog, 2-amino-4-(2,4-difluorophenyl)butanoic acid (CAS 1260637-42-0), is commonly offered at a lower standard purity of 95% . This 3 percentage-point difference in purity is significant for multi-step syntheses, as it can represent a substantially higher load of impurities that could propagate through to the final active pharmaceutical ingredient (API), complicating purification and potentially affecting yield.

Analytical Chemistry Purity Procurement Quality Control

Regulatory and Identity Control: A Unique CAS Number and Well-Defined Analytical Profile Simplify CMC Documentation

The target compound is indexed under the specific CAS number 1260589-32-9 (for the S-isomer), with well-defined analytical properties including an exact mass of 315.12821441 g/mol and a calculated XLogP3-AA of 3.1 [1]. Its enantiomer, (R)-2-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid, is registered under a different CAS number (1260618-19-6) . This separate registration provides unambiguous regulatory identification. In contrast, the position isomer (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid (CAS 1956436-03-5) presents a different molecular identity but can be confused due to the similarity in names and a close XLogP3-AA value of 2.6 [2]. The clear identity of the target compound, supported by PubChem data, is essential for regulatory filings where unambiguous starting material identification is required.

Regulatory Starting Material CMC CAS Registry Analytical Standards

Optimal Application Scenarios for Procuring 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid


Convergent Synthesis of Novel DPP-4 Inhibitors with a Defined Potency Window

A medicinal chemistry team designing next-generation DPP-4 inhibitors requires the 2,4-difluorophenyl scaffold to maintain activity within the nanomolar range. As demonstrated, deviation to other fluorination patterns like 2,5-difluoro results in an IC50 of 270 nM, while the 2,4,5-trifluoro variant offers a more potent 119 nM [1]. Procuring this specific intermediate allows the team to systematically explore the SAR around the optimal 2,4-difluoro core, rather than starting from a less active or overly potent/selective scaffold.

Solid-Phase Peptide Synthesis of Fluorinated Homophenylalanine-Containing Peptides

A peptide chemist needs to incorporate a non-natural, fluorinated homophenylalanine residue into a linear peptide sequence. Using the target compound, which is an N-Boc protected amino acid, allows for direct use in standard Boc-strategy solid-phase peptide synthesis (SPPS). The Boc protection is orthogonal to Fmoc chemistry, providing strategic flexibility [1]. Attempting to use a Boc-2,4-difluorophenylalanine analog would incorporate a phenylalanine residue, not the required homophenylalanine, fundamentally altering the peptide's structure .

Process Development and Scale-Up of Sitagliptin or Related Analogs

A process R&D group is tasked with optimizing the manufacturing route for a generic sitagliptin analog. The (R)-enantiomer of this compound is a recognized advanced intermediate in this pathway, directly leading to the final API [1]. Starting with the commercially available 98% purity material eliminates the need for a preliminary Boc-protection and purification step of the free amino acid, which is only routinely available at 95% purity, thereby reducing the number of synthetic steps, impurity carryover, and overall cost of goods .

Preparation of Analytical Reference Standards for Regulatory Starting Material Assessment

An analytical chemistry group in a quality control (QC) or regulatory affairs department requires a well-characterized sample of the starting material to establish identity and purity methods for an Abbreviated New Drug Application (ANDA). The target compound's unique CAS number (1260589-32-9) and distinct XLogP3-AA value of 3.1 provide unambiguous markers for its identification, clearly distinguishing it from its position isomer (CAS 1956436-03-5, XLogP3-AA of 2.6) that might be present as an impurity [1]. Using this well-defined material ensures compliance with ICH guidelines for starting material characterization.

Quote Request

Request a Quote for 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.